molecular formula C7H16Cl2N2 B2850452 (1S,6R)-2-Methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride CAS No. 2470280-37-4

(1S,6R)-2-Methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride

Cat. No. B2850452
CAS RN: 2470280-37-4
M. Wt: 199.12
InChI Key: HVGOESCUNGJJQE-VJBFUYBPSA-N
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Description

“(1S,6R)-2-Methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride” is a chemical compound with the molecular formula C7H16Cl2N2 . It is available in a white to yellow solid form .


Molecular Structure Analysis

The compound has a bicyclic structure with two nitrogen atoms incorporated into the ring system . The exact three-dimensional structure would need to be determined by methods such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The compound is a white to yellow solid . It has a molecular weight of 199.12 . The compound should be stored at temperatures between 2-8°C .

Safety And Hazards

The compound may pose certain safety hazards. It’s important to handle it with appropriate protective equipment and to avoid contact with skin and eyes . It’s also crucial to use it only in well-ventilated areas .

properties

IUPAC Name

(1S,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-9-5-4-8-6-2-3-7(6)9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7+;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGOESCUNGJJQE-VJBFUYBPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC2C1CC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN[C@H]2[C@@H]1CC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,6R)-2-Methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride

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